5-(4-chlorophenyl)sulfonyl-N'-hydroxyfuran-2-carboximidamide
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Overview
Description
5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a thiadiazole ring instead of a furan ring.
4-[(4-chlorophenyl)sulfonyl]-N’-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboximidamide: Contains a benzoxazine ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)sulfonyl-N’-hydroxyfuran-2-carboximidamide lies in its combination of a chlorophenyl group, a sulfonyl group, and a furan ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research.
Properties
CAS No. |
75745-71-0 |
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Molecular Formula |
C11H9ClN2O4S |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N'-hydroxyfuran-2-carboximidamide |
InChI |
InChI=1S/C11H9ClN2O4S/c12-7-1-3-8(4-2-7)19(16,17)10-6-5-9(18-10)11(13)14-15/h1-6,15H,(H2,13,14) |
InChI Key |
DVEACIMSHPYFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=NO)N)Cl |
Origin of Product |
United States |
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